molecular formula C14H18N2O B8122606 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8122606
M. Wt: 230.31 g/mol
InChI Key: ITJOZMRQCFHJLD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxybenzyl group at position 1 and two methyl groups at positions 3 and 5 of the pyrazole ring, along with a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the reaction of 4-methoxybenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxybenzyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the hydroxyl group at position 4.

    1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-one: Contains a ketone group at position 4 instead of a hydroxyl group.

    1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Contains an amino group at position 4 instead of a hydroxyl group.

Uniqueness

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is unique due to the presence of both a methoxybenzyl group and a hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4,5-trimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-11(2)15-16(12(10)3)9-13-5-7-14(17-4)8-6-13/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOZMRQCFHJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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